3-bromo-N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
Overview
Description
3-bromo-N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of 3-halobenzoic acids and derivatives. These compounds are characterized by the presence of a halogen atom at the 3-position of the benzene ring.
Scientific Research Applications
3-bromo-N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Preparation Methods
The synthesis of 3-bromo-N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 5-bromo-2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization .
Chemical Reactions Analysis
3-bromo-N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ) in Helicobacter pylori. This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed .
Comparison with Similar Compounds
Similar compounds to 3-bromo-N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide include:
3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but differs in the position and number of bromine atoms.
4-bromo-N’-[(1E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide: This compound contains chlorine atoms instead of bromine, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
3-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O3/c1-22-13-7-12(17)6-10(14(13)20)8-18-19-15(21)9-3-2-4-11(16)5-9/h2-8,20H,1H3,(H,19,21)/b18-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPDRSOJCJRIEQ-QGMBQPNBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)C2=CC(=CC=C2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC(=CC=C2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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